4,7,8,9-テトラ-O-アセチル-N-アセチルノイラミン酸メチルエステル

説明

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.

科学的研究の応用

製薬研究

この化合物は、がん、自己免疫疾患、ウイルス感染などの疾患に関与する特定のタンパク質や酵素を標的とする医薬品開発に使用されます .

シアロ糖質の合成

これは、生物学的認識プロセスにおいて重要なシアロ糖質のα-立体選択的合成のための中間体として役立ちます .

糖タンパク質研究

汎用性の高いアセチル化ノイラミン酸誘導体として、しばしば糖タンパク質の末端糖として存在し、細胞間コミュニケーションにおいて重要な役割を果たします .

化学合成中間体

この化合物は、さまざまな生物学的機能において重要なシアリル化炭水化物の化学合成における中間体です .

糖鎖付加プロセス

これは、糖鎖付加プロセスに関与しており、一次または二次アルコールと反応して、複合炭水化物を構築するために不可欠なグリコシドまたはオルトエステルを形成します .

将来の方向性

作用機序

Target of Action

The primary target of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate, is glycoproteins present on the cell surface . These glycoproteins play a crucial role in cell recognition, interaction, and adhesion .

Mode of Action

This compound, being a derivative of neuraminic acid or sialic acid, interacts with its targets by getting incorporated into the terminal sugar of glycoproteins . This interaction leads to changes in the structural properties of these molecules, both in solution and on cell surfaces .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and function of glycoproteins. The compound, being a sialic acid derivative, contributes significantly to the structural properties of glycoproteins . The downstream effects of these changes can influence various cellular processes, including cell recognition and interaction .

Pharmacokinetics

Given its molecular weight of 49144 , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the structural properties of glycoproteins. These changes can influence various cellular processes, including cell recognition, interaction, and adhesion .

生化学分析

Biochemical Properties

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester plays a crucial role in biochemical reactions, particularly in the modification of glycoproteins and glycolipids. It interacts with various enzymes, such as sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialylated glycoconjugates, which are involved in cell-cell recognition, signaling, and immune responses . Additionally, this compound can interact with lectins, proteins that specifically bind to sialic acid residues, influencing cellular adhesion and communication.

Cellular Effects

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of sialic acid residues on cell surface glycoproteins can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Moreover, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins, thereby influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves its binding interactions with various biomolecules. It can act as a substrate for sialyltransferases, leading to the incorporation of sialic acid residues into glycoproteins and glycolipids . This process is crucial for the formation of sialylated glycoconjugates, which play important roles in cellular recognition and signaling. Additionally, this compound can inhibit or activate specific enzymes, depending on the context, thereby modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. It is known to be stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and activity of this compound during experiments.

Dosage Effects in Animal Models

The effects of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote the formation of sialylated glycoconjugates. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm.

Metabolic Pathways

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as sialyltransferases and glycosidases, which are responsible for the addition and removal of sialic acid residues on glycoproteins and glycolipids . This compound can also affect metabolic flux and metabolite levels by altering the glycosylation patterns of key metabolic enzymes, thereby influencing their activity and stability.

Transport and Distribution

The transport and distribution of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through endocytosis or specific transport mechanisms, and it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and effectiveness in various experimental settings.

Subcellular Localization

The subcellular localization of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be localized to the Golgi apparatus, where glycosylation processes occur, or to the cell membrane, where it can participate in cell-cell interactions and signaling . The precise localization of this compound can affect its role in cellular processes and its overall effectiveness in experimental studies.

特性

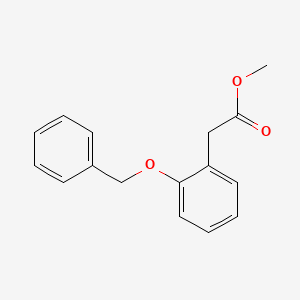

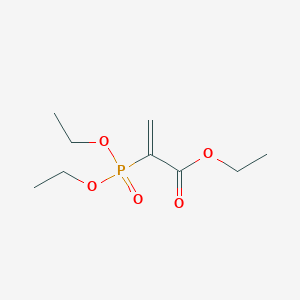

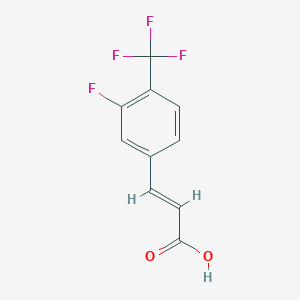

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDMYCBPKFKCV-DCDDNHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456014 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-10-9 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in studying neuraminidase activity?

A: This compound serves as a vital precursor in synthesizing the fluorogenic substrate analogue, 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid. This analogue is crucial for detecting and characterizing human acid neuraminidase activity. [] Specifically, it allows researchers to study neuraminidase activity in cultured human skin fibroblasts and identify deficiencies associated with sialidosis, a neurological storage disorder. []

Q2: How is 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester used in the synthesis of α-glycosides of N-acetylneuraminic acid?

A: This compound, specifically its 2β-halo-3β-hydroxy derivative, plays a key role in efficiently synthesizing α-glycosides of N-acetylneuraminic acid derivatives. [, ] This is a significant advancement in carbohydrate chemistry as it enables the preparation of complex sialic acid-containing molecules, including gangliosides, which are essential components of cell membranes and play crucial roles in various biological processes.

Q3: Can you elaborate on the specific application of 2β-Bromo-3β-hydroxy-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in ganglioside synthesis?

A: This specific derivative is instrumental in synthesizing (α2-9) and (α2-8) linked dineuraminyl saccharides. [] These linkages are characteristic of gangliosides, complex glycosphingolipids involved in cell signaling, recognition, and adhesion. The ability to synthesize these specific linkages allows researchers to create well-defined ganglioside structures for further investigation of their biological functions and potential therapeutic applications.

Q4: Are there any analytical techniques used to characterize 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester and its derivatives?

A4: While the provided research papers don't delve into specific analytical techniques for this compound, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. Additionally, chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are likely used for purification and analysis.

Q5: What is the broader impact of research utilizing 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester?

A: The research utilizing this compound contributes significantly to understanding the biosynthesis and function of sialic acids, particularly within the context of gangliosides. [, , ] By providing tools to synthesize and study these complex molecules, the research paves the way for developing potential therapeutics for diseases associated with abnormal ganglioside metabolism, further diagnostic tools for sialidosis, and a deeper understanding of crucial biological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。